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Compound of Interest

Compound Name: LY3381916

Cat. No.: B1574653

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
preclinical evaluation of LY3381916, a potent and selective inhibitor of indoleamine 2,3-
dioxygenase 1 (IDO1), in combination with anti-PD-L1 antibodies. The following information is
intended to guide researchers in designing and executing experiments to investigate the
synergistic anti-tumor effects of this combination therapy.

Introduction

Cancer immunotherapy has revolutionized the treatment of various malignancies. Immune
checkpoint inhibitors, particularly those targeting the programmed death-1 (PD-1)/programmed
death-ligand 1 (PD-L1) axis, have shown significant clinical benefit.[1] However, a substantial
number of patients do not respond to anti-PD-1/PD-L1 monotherapy, necessitating the
exploration of combination strategies to overcome resistance mechanisms.[2]

One key mechanism of tumor immune evasion is the upregulation of the IDO1 enzyme. IDO1 is
a heme-dependent enzyme that catabolizes the essential amino acid tryptophan into
kynurenine.[3][4] This process leads to the depletion of tryptophan, which is crucial for T cell
proliferation and function, and the accumulation of kynurenine, which has immunosuppressive
effects.[5] By inhibiting IDO1, LY3381916 can reverse this immunosuppressive tumor
microenvironment, thereby potentially enhancing the efficacy of anti-PD-L1 antibodies.[3][4][5]
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Preclinical studies have shown that the combination of IDO1 inhibitors with PD-1/PD-L1
blockade can lead to improved anti-tumor responses.[3][6]

Mechanism of Action

The combination of LY3381916 and an anti-PD-L1 antibody targets two distinct but
complementary immunosuppressive pathways within the tumor microenvironment.

e LY3381916 (IDOL1 Inhibition): LY3381916 is a highly selective inhibitor of IDOL1.[7] It binds to
apo-1D0O1, the form of the enzyme lacking heme, and occupies the heme-binding pocket,
preventing the formation of the mature, active enzyme.[3] This inhibition of IDO1 activity
leads to a decrease in the production of the immunosuppressive metabolite kynurenine and
an increase in the local concentration of tryptophan within the tumor microenvironment.[5]
This reversal of tryptophan catabolism is hypothesized to restore T cell function and enhance
anti-tumor immunity.[5]

e Anti-PD-L1 Antibody: Anti-PD-L1 antibodies block the interaction between PD-L1, which can
be expressed on tumor cells and other cells in the tumor microenvironment, and its receptor
PD-1 on activated T cells.[1][8] The PD-1/PD-L1 interaction delivers an inhibitory signal to T
cells, leading to T cell exhaustion and dysfunction.[9] By blocking this interaction, anti-PD-L1
antibodies release the "brakes" on the immune system, allowing T cells to recognize and
attack cancer cells.[8]

The synergistic effect of this combination is believed to result from the dual blockade of two
major immune escape mechanisms, leading to a more robust and durable anti-tumor immune
response.

Data Presentation
Preclinical In Vivo Efficacy

The following table summarizes representative quantitative data from preclinical studies
evaluating the combination of an IDO1 inhibitor with an anti-PD-L1 antibody in syngeneic
mouse tumor models.
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_ LY3381916 . LY3381916
Vehicle o Anti-PD-L1 ]
Parameter (or similar + Anti-PD-L1  Reference
Control ] Ab
IDO1i) Ab
Tumor
Growth
o 0 ~20-40% ~30-50% ~70-90% [31[7]
Inhibition
(TGI) (%)
Complete
Responses 0 0-10% 0-20% 40-60% [3]
(CR) (%)
CD8+ T Cell
Infiltration 1 15-2.0 20-3.0 4.0-6.0 [7]
(fold change)
Tumor
Kynurenine
1 (~0.2-0.4) ~1 1 (~0.1-0.3) [10]
Levels (fold
change)

Clinical Trial Data (Phase I)

A Phase | clinical trial (NCT03343613) evaluated LY3381916 as a monotherapy and in
combination with the anti-PD-L1 antibody LY3300054 in patients with advanced solid tumors.

[11][12]
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Parameter Value Reference
LY3381916 Monotherapy Dose  60-600 mg once daily (qd), (1]
Escalation 240 mg twice daily (bid)
LY3381916: 60-240 mg qd;
Combination Therapy Dosing LY3300054: 700 mg every 2 [11]
weeks
Recommended Phase Il Dose
o LY3381916 240 mg qd [11]
(Combination)
Dose-Limiting Toxicities Fatigue, immune-related (1]
(Combination) hepatitis
Maximal inhibition of IDO1
Pharmacodynamic Effect activity in plasma and tumor [11]

tissue

) Increase of CD8+ T cells in
Immunological Effect ) [11]
tumor tissue

Best Overall Response ]
o Stable Disease [11]
(Combination)

Experimental Protocols
In Vivo Syngeneic Mouse Tumor Model Study

This protocol describes a general framework for evaluating the in vivo efficacy of LY3381916 in
combination with an anti-PD-L1 antibody in a syngeneic mouse model, such as CT26 (colon
carcinoma) or MC38 (colon adenocarcinoma).[10][13][14]

Materials:
e Cell Line: CT26 or MC38 murine colon carcinoma cells.
e Animals: 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice.

e LY3381916: Formulated for oral administration (e.g., in 0.5% methylcellulose).
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e Anti-mouse PD-L1 Antibody: (e.g., clone 10F.9G2) or appropriate isotype control antibody.
e Reagents for cell culture, tumor implantation, and animal monitoring.
Procedure:
o Cell Culture and Tumor Implantation:
o Culture CT26 or MC38 cells in appropriate media until they reach 70-80% confluency.
o Harvest cells and resuspend in sterile PBS at a concentration of 1 x 1077 cells/mL.

o Subcutaneously inject 100 uL of the cell suspension (1 x 1076 cells) into the right flank of
each mouse.[9]

e Animal Grouping and Treatment:

o Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mma3,
randomize mice into treatment groups (n=10 per group).

o Group 1 (Vehicle Control): Administer vehicle orally (daily) and isotype control antibody
intraperitoneally (e.g., twice weekly).

o Group 2 (LY3381916 Monotherapy): Administer LY3381916 orally (e.g., 50-100 mg/kg,
daily) and isotype control antibody.

o Group 3 (Anti-PD-L1 Monotherapy): Administer vehicle orally and anti-PD-L1 antibody
(e.g., 10 mg/kg, intraperitoneally, twice weekly).

o Group 4 (Combination Therapy): Administer LY3381916 orally and anti-PD-L1 antibody at
the same doses and schedules as the monotherapy groups.

e Monitoring and Endpoints:

o Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated
using the formula: (Length x Width2)/2.

o Monitor body weight 2-3 times per week as an indicator of toxicity.
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o At the end of the study (e.g., when tumors in the control group reach a predetermined size
or at a specified time point), euthanize mice and excise tumors for further analysis.

o Record final tumor weights.

Pharmacodynamic Analysis: Measurement of
Tryptophan and Kynurenine

This protocol outlines the measurement of tryptophan and kynurenine levels in plasma and
tumor tissue to assess the pharmacodynamic effect of LY3381916.[1][10]

Materials:
e Plasma and tumor samples from the in vivo study.
o Reagents for sample preparation (e.g., perchloric acid for protein precipitation).

o High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry
detector.[1]

e Tryptophan and kynurenine standards.
Procedure:
e Sample Preparation:

o Plasma: Thaw plasma samples on ice. Precipitate proteins by adding an equal volume of
cold perchloric acid (e.g., 10%). Vortex and centrifuge at high speed. Collect the
supernatant.

o Tumor Tissue: Homogenize a known weight of tumor tissue in a suitable buffer. Precipitate
proteins as described for plasma.

e HPLC Analysis:
o Inject the prepared samples and standards onto the HPLC system.

o Separate tryptophan and kynurenine using a suitable column and mobile phase.[1]
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o Detect and quantify the analytes based on their retention times and peak areas compared
to the standard curves.[1]

o The kynurenine/tryptophan ratio can be calculated as a measure of IDO1 activity.[5]

Immune Profiling by Flow Cytometry

This protocol describes the analysis of immune cell populations within the tumor
microenvironment to assess the immunological effects of the combination therapy.[2][15]

Materials:
e Freshly excised tumors from the in vivo study.
e Enzymes for tumor dissociation (e.g., collagenase, DNase).

o Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3,
CD4, CD8, FoxP3, F4/80, Gr-1).

o Flow cytometer.
Procedure:

e Preparation of Single-Cell Suspensions from Tumors:

[¢]

Mince the tumor tissue into small pieces.

Digest the tissue with a cocktail of enzymes (e.g., collagenase D and DNase I) at 37°C

[¢]

with agitation.

[e]

Filter the cell suspension through a 70 pum cell strainer to remove debris.

[e]

Lyse red blood cells using a lysis buffer.

o

Wash and resuspend the cells in a suitable buffer (e.g., FACS buffer).
e Antibody Staining:

o Count the cells and aliquot approximately 1 x 1076 cells per tube.
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o Block Fc receptors with an anti-CD16/32 antibody.

o Incubate the cells with a cocktail of fluorescently labeled antibodies targeting the immune
cell populations of interest.

o For intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the
manufacturer's protocol before adding the intracellular antibody.

o Wash the cells to remove unbound antibodies.

e Flow Cytometry Analysis:
o Acquire the stained samples on a flow cytometer.

o Analyze the data using appropriate software to quantify the different immune cell
populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, macrophages).

Visualizations
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Caption: Combined inhibition of IDO1 and PD-L1 pathways.
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Caption: In vivo experimental workflow.
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Caption: Logical relationship of synergistic anti-tumor effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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